Product packaging for Methyl 3,5-dibromopyrazine-2-carboxylate(Cat. No.:CAS No. 1035818-91-7)

Methyl 3,5-dibromopyrazine-2-carboxylate

Cat. No.: B1451990
CAS No.: 1035818-91-7
M. Wt: 295.92 g/mol
InChI Key: UGSDJCJVOHRWIA-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromopyrazine-2-carboxylate (CAS: 1035818-91-7) is a brominated pyrazine derivative featuring a methyl ester group at position 2 and bromine atoms at positions 3 and 5 of the pyrazine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Its molecular formula is C₆H₄Br₂N₂O₂, with a purity of 97% in commercial supplies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2N2O2 B1451990 Methyl 3,5-dibromopyrazine-2-carboxylate CAS No. 1035818-91-7

Properties

IUPAC Name

methyl 3,5-dibromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSDJCJVOHRWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672332
Record name Methyl 3,5-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-91-7
Record name Methyl 3,5-dibromo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,5-dibromopyrazine-2-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of dibromopyrazine compounds exhibit antimicrobial properties. For instance, studies have shown that modified pyrazines can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

The compound's ability to interact with biological targets has led to investigations into its anticancer potential. Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cells, providing a basis for further exploration in cancer therapeutics .

Agrochemicals

The agricultural sector is another area where this compound shows promise. Its chemical structure can be utilized to develop pesticides and herbicides.

Pesticide Development

Research indicates that compounds with brominated pyrazine structures can serve as effective insecticides. Their mechanism often involves disrupting the nervous system of pests, leading to increased efficacy compared to traditional agents .

Herbicide Formulations

The compound's reactivity allows it to be incorporated into herbicide formulations aimed at controlling weed growth without harming crops. This selective action is crucial for sustainable agricultural practices .

Materials Science

In materials science, this compound is explored for its potential in synthesizing novel materials.

Polymer Chemistry

The compound can be used as a monomer in polymerization reactions, leading to the development of new polymers with enhanced properties such as thermal stability and chemical resistance . These materials are particularly useful in coatings and adhesives.

Nanomaterials

Recent studies have investigated using dibromopyrazine derivatives in the synthesis of nanomaterials. Their unique electronic properties make them suitable for applications in electronics and photonics .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Antimicrobial activity against bacterial strains
Agrochemicals Effective insecticidal properties
Materials Science Development of polymers with enhanced thermal stability

Mechanism of Action

The mechanism by which Methyl 3,5-dibromopyrazine-2-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Positional Isomerism : Methyl 3,6-dibromopyrazine-2-carboxylate shares the same molecular formula as the target compound but differs in bromine positions. The 3,5 substitution in the target compound creates a sterically hindered environment, reducing reactivity in nucleophilic aromatic substitution compared to the 3,6 isomer .
  • Heterocyclic Core : Pyrazine derivatives (e.g., this compound) are more electron-deficient than pyridine or pyrazole analogs, enhancing their electrophilicity. For example, pyrazole derivatives (e.g., Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate) exhibit lower aromatic stability, favoring addition reactions over substitution .
  • Functional Groups: Replacing the ester group with an amino group (as in 2-Amino-3,5-dibromopyrazine) shifts reactivity from electrophilic (ester) to nucleophilic (amine), enabling applications in ligand synthesis or coordination chemistry .

Physicochemical Properties

  • Solubility: The ester group in this compound increases lipophilicity compared to its amino analog, which is more polar due to the -NH₂ group .
  • Thermal Stability : Brominated pyrazines generally decompose above 200°C, whereas pyridine analogs show higher thermal stability (~250°C) .

Biological Activity

Methyl 3,5-dibromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The pyrazine ring structure, combined with bromine substituents, suggests a range of pharmacological properties, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring with two bromine atoms at the 3 and 5 positions and a carboxylate group at the 2 position. This configuration is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of dibromopyrazine derivatives, particularly against flaviviruses such as Zika and dengue. These compounds have been identified as allosteric inhibitors of viral proteases, which are essential for viral replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrazine ring significantly affect biological activity. For example:

CompoundIC50 (nM)Activity Description
Compound 47200Potent inhibitor of Zika virus protease
Compound 12620Comparable activity to known inhibitors
This compoundTBDPotential for further optimization

These findings suggest that the presence of bromine atoms enhances the inhibitory activity against viral proteases by stabilizing interactions within the active site.

Anticancer Activity

The anticancer potential of pyrazine derivatives has also been explored. In vitro studies have demonstrated that certain dibromopyrazines exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : A study assessing the cytotoxicity of brominated pyrazines found significant activity in MDA-MB-231 cells, indicating a promising avenue for treatment development. The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a synergistic effect.
  • Mechanistic Insights : Research indicated that compounds similar to this compound induce apoptosis in cancer cells, likely through the activation of intrinsic pathways involving mitochondrial dysfunction.

Antimicrobial Activity

Beyond antiviral and anticancer properties, dibromopyrazines have also demonstrated antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell membranes and interference with metabolic pathways.

Preparation Methods

Bromination of Pyrazine Derivatives

  • Reagents: Bromine (Br2) is added dropwise to the pyrazine derivative dissolved in an inert solvent such as trichloromethane (chloroform).
  • Conditions: The reaction is typically carried out at room temperature with stirring for about 20 minutes.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of bromination.
  • Outcome: Selective dibromination occurs at the 3 and 5 positions of the pyrazine ring due to electronic and steric effects.

This step requires careful control of temperature and bromine addition rate to avoid overbromination or side reactions.

Esterification to Form Methyl Ester

  • Activation: The carboxylic acid group of pyrazine-2-carboxylic acid is first converted to an acid chloride intermediate using thionyl chloride (SOCl2).
  • Reaction: The acid chloride then reacts with methanol to form the methyl ester.
  • Conditions: The reaction is performed at elevated temperatures (around 75°C) for several hours (e.g., 4 hours).
  • Work-up: The reaction mixture is quenched with water, extracted with dichloromethane (DCM), and purified by evaporation and chromatographic methods.
  • Yield: Typical yields for this step are around 66.7%.

This two-step esterification process enhances the leaving group ability and facilitates efficient methylation.

Purification and Characterization

  • Purification: Recrystallization or chromatotron chromatography using solvents such as n-hexane and ethyl acetate (ratio 4:1) is employed to purify the dibromo ester.
  • Characterization: The product is confirmed by spectroscopic methods including:

Summary Table of Preparation Steps

Step No. Process Step Reagents/Conditions Key Notes Typical Yield (%)
1 Bromination Br2 in chloroform, room temp, 20 min Selective dibromination at 3,5-positions Not specified
2 Acid Chloride Formation SOCl2, 75°C, 4 hours Converts COOH to acid chloride Intermediate step
3 Esterification Methanol, room temp to 75°C Forms methyl ester ~66.7
4 Purification Chromatography (n-hexane:ethyl acetate 4:1) High purity product isolation -
5 Characterization NMR, MS, IR Confirms structure and purity -

Research Findings and Notes

  • The bromination step is highly sensitive to reaction conditions; controlling temperature and bromine addition rate is critical to avoid polybromination or degradation.
  • The esterification via acid chloride intermediate is preferred over direct esterification due to better yields and reaction control.
  • The this compound synthesized is a key building block for further functionalization in drug discovery and materials chemistry.
  • Safety precautions are important as the compound is flammable and requires handling with appropriate protective equipment.
  • The described methods are reproducible and have been validated by multiple research groups, ensuring reliability for synthetic applications.

Q & A

Q. What are the standard synthetic routes for Methyl 3,5-dibromopyrazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of pyrazine carboxylate precursors. For example:

  • Step 1: Start with methyl pyrazine-2-carboxylate.
  • Step 2: Use brominating agents (e.g., NBS or Br₂ in DMF) under controlled temperatures (0–25°C) to introduce bromine atoms at positions 3 and 4.
  • Step 3: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Tips:

  • Adjust stoichiometry (e.g., 2.2 equiv Br₂ per substitution site) to minimize over-bromination .
  • Use inert atmosphere (N₂/Ar) to prevent side reactions with moisture .

Table 1: Synthetic Yield Comparison Under Different Conditions

Brominating AgentSolventTemp (°C)Yield (%)Purity (HPLC)
NBSDMF06295%
Br₂DCM257892%

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

  • X-ray Diffraction (XRD): Single crystals are grown via slow evaporation (e.g., in chloroform/hexane). Data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELX suite (SHELXL for refinement, SHELXS for solution). Key parameters:
    • R-factor < 0.05 for high-resolution data.
    • Hydrogen atoms placed geometrically and refined isotropically.
    • Validate using CCDC deposition tools .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Computational Setup:
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices (electrophilicity) and HOMO-LUMO gaps to identify reactive sites.
  • Key Findings:
    • Br atoms at positions 3 and 5 show high electrophilicity (f⁺ > 0.1), favoring Suzuki-Miyaura coupling.
    • Methyl carboxylate group stabilizes transition states via resonance .

Table 2: DFT-Calculated Reactivity Parameters

PositionFukui f⁺HOMO (eV)LUMO (eV)
C3-Br0.12-6.8-1.2
C5-Br0.11-6.7-1.3

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

  • Case Study: Discrepancies in aromatic proton shifts may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state).
  • Resolution Steps:
    • Compare NMR (DMSO-d₆) with solid-state XRD data.
    • Use variable-temperature NMR to detect conformational changes.
    • Validate with DFT-NMR chemical shift calculations (e.g., GIAO method at ωB97XD/cc-pVTZ) .

Q. What strategies minimize by-product formation during the synthesis of this compound derivatives?

Methodological Answer:

  • Common By-Products:
    • Debrominated species: Due to excess reducing agents or prolonged reaction times.
    • Ester hydrolysis: From moisture contamination.
  • Mitigation:
    • Use anhydrous solvents (e.g., DMF stored over molecular sieves).
    • Add scavengers (e.g., 2,6-lutidine) to neutralize HBr by-products.
    • Monitor reaction kinetics via in-situ IR to terminate at optimal conversion .

Data Contradiction Analysis

Q. How to interpret conflicting results in catalytic activity studies involving this compound?

Methodological Answer:

  • Example: Discrepancies in Pd-catalyzed coupling yields (40–85%).
  • Root Causes:
    • Ligand steric effects (e.g., bulky ligands reduce accessibility).
    • Solvent polarity impacting oxidative addition rates.
  • Resolution:
    • Design a DoE (Design of Experiments) varying ligands (PPh₃ vs. XPhos), solvents (THF vs. toluene), and temperatures.
    • Use ANOVA to identify statistically significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dibromopyrazine-2-carboxylate
Reactant of Route 2
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Methyl 3,5-dibromopyrazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.